molecular formula C18H14N2O B3019937 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile CAS No. 340319-20-2

4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile

Cat. No. B3019937
CAS RN: 340319-20-2
M. Wt: 274.323
InChI Key: KDKLVFPFYFMCEH-UHFFFAOYSA-N
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Description

“4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers due to their biological activities . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .


Molecular Structure Analysis

The molecular structure of “4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile” can be inferred from its molecular formula: C17H14N3O2Cl . The compound contains an indole ring, which is a benzopyrrole, meaning it contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .


Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl and a yield of 89% . Its melting point is 211–213°C . The FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .

Scientific Research Applications

For additional reading, you can refer to the following sources:

  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
  • Kasralikar, J. N., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7
  • Venkata Reddy, C., & Ganga Reddy, K. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Biological Applications. Chemistry Africa, 5(1), 1-16

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Future Directions

Given the diverse biological activities of indole derivatives and their potential for treatment of various disorders, there is immense potential for further exploration and development of these compounds . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of active research .

properties

IUPAC Name

4-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)11-15-8-6-14(10-19)7-9-15/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKLVFPFYFMCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile

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